![molecular formula C7H12ClN3O2S B2544034 {[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride CAS No. 1431970-04-5](/img/structure/B2544034.png)
{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride
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Overview
Description
This compound is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various methods and strategies. For instance, the synthesis of some hydrazine-coupled pyrazoles was successfully achieved and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . The structure of “{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride” includes a pyrazole ring, an amino group, a methyl group, and a thioacetic acid group .Chemical Reactions Analysis
Pyrazole derivatives participate in various chemical reactions. For instance, the formation of the C–S bond in the pyrazole ring is realized in the iodine-catalyzed reaction of substituted pyrazoles with thiols .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its empirical formula (C6H10ClN3O2), molecular weight (191.62), and its form as a solid .Mechanism of Action
The mechanism of action of pyrazole derivatives is often studied using molecular docking techniques. For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a certain pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3-amino-5-methylpyrazol-1-yl)methylsulfanyl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S.ClH/c1-5-2-6(8)9-10(5)4-13-3-7(11)12;/h2H,3-4H2,1H3,(H2,8,9)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYWZJXLLMJFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CSCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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